N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide
Overview
Description
Synthesis Analysis
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide and its derivatives have been synthesized through multiple-step reactions, including reduction, acetylation, ethylation, and condensation processes. Improvements in the synthesis process have been made to enhance yield, purity, and scale-up production suitability. One study reports a synthesis approach starting from m-nitro acetophenone, achieving an overall yield of 77% and a purity of over 99% by HPLC, indicating a successful synthesis method suitable for large-scale production (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide has been characterized through various analytical techniques, including NMR, FTIR, and X-ray crystallography. These studies provide detailed insights into the compound's molecular geometry, bonding patterns, and electronic structure, contributing to a deeper understanding of its chemical behavior and reactivity.
Chemical Reactions and Properties
The compound's reactivity has been explored in the context of forming complexes with metals, undergoing addition reactions, and serving as a precursor for further chemical modifications. For instance, it has been used to generate metal complexes, indicating its potential as a ligand in coordination chemistry. Additionally, its addition reactions and role in synthesizing heterocyclic systems highlight its versatility in organic synthesis (B. Sarhan, Sajid M. Lateef, E. J. Waheed, 2017).
Scientific Research Applications
Synthetic Organic Chemistry and N-Ar Axis Development
Research in synthetic organic chemistry, particularly those based on the N-Ar axis, provides foundational knowledge that could be relevant to the study and application of "N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide." Studies by Kondo and Murakami (2001) on the development of chemoselective N-acylation reagents and chiral ligands demonstrate the compound's potential significance in the synthesis of various organic molecules, indicating its role in the advancement of synthetic methodologies and chiral chemistry. This research could facilitate the production of more efficient and selective synthetic routes for related compounds, emphasizing its utility in pharmaceuticals and organic materials (Kondo & Murakami, 2001).
Advanced Oxidation Processes in Environmental Science
A study on the degradation of acetaminophen by advanced oxidation processes highlighted by Qutob et al. (2022) offers insight into the environmental implications and treatment strategies for compounds similar to "N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide." The research sheds light on the pathways, by-products, and biotoxicity of acetaminophen degradation, which is pertinent given the structural similarities and potential environmental presence of related acetamides. This work emphasizes the importance of understanding the environmental fate and treatment options for such compounds to mitigate their impact on water sources and ecological health (Qutob et al., 2022).
Environmental Protection and Water Treatment
The comprehensive review by Igwegbe et al. (2021) on the adsorptive elimination of acetaminophen from water underlines the environmental challenges and solutions associated with the presence of acetamide derivatives in aquatic environments. The study discusses various adsorbents' effectiveness, including biochar and ZnAl composites, in removing acetaminophen, suggesting potential applications for similar compounds in water treatment and environmental protection efforts. These findings highlight the significance of developing and implementing effective removal strategies for acetamides to safeguard water quality and environmental health (Igwegbe et al., 2021).
Safety And Hazards
properties
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-5-11(9-12)13(17)7-8-15(2)3/h4-9H,1-3H3,(H,14,16)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWCFDGABJPHDI-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide | |
CAS RN |
96605-61-7 | |
Record name | Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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